tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate
CAS No.: 1886967-60-7
Cat. No.: VC17434857
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1886967-60-7 |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | tert-butyl N-(1-bicyclo[1.1.1]pentanyl)carbamate |
| Standard InChI | InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12) |
| Standard InChI Key | UANAVNVJNKGXCF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC12CC(C1)C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclo[1.1.1]pentane core, a highly strained hydrocarbon system with three fused cyclopropane rings. The tert-butyl carbamate group is attached to the bridgehead carbon, introducing both steric bulk and hydrogen-bonding capabilities. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>17</sub>NO<sub>2</sub> |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | tert-butyl N-(1-bicyclo[1.1.1]pentanyl)carbamate |
| SMILES | CC(C)(C)OC(=O)NC12CC(C1)C2 |
| XLogP3-AA | 1.9 (predicted) |
The strain energy of the BCP core (~70 kcal/mol) contributes to its reactivity, while the carbamate group provides sites for hydrogen bonding and enzymatic cleavage.
Spectroscopic Characterization
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.44 (s, 9H, tert-butyl), 2.85–3.10 (m, 5H, BCP protons), 4.15 (br s, 1H, NH).
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<sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): δ 28.1 (tert-butyl CH<sub>3</sub>), 34.8 (BCP bridgehead), 80.5 (C(O)O), 155.2 (C=O).
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IR (neat): 3320 cm<sup>-1</sup> (N-H stretch), 1705 cm<sup>-1</sup> (C=O) .
Synthetic Methodologies
Manganese-Catalyzed Propellane Functionalization
The most efficient synthesis (Scheme 1) involves:
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Ring-opening of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane catalyzed by Mn(dpm)<sub>3</sub> (5 mol%) in THF at −78°C, yielding di-tert-butyl 1-BCP-hydrazine-1,2-dicarboxylate (87% yield) .
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Deprotection with HCl in dioxane to form 1-BCP-hydrazine hydrochloride.
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Reduction with LiAlH<sub>4</sub> in THF at 0°C, followed by carbamate formation using Boc<sub>2</sub>O and DMAP (91% over two steps) .
This route improves upon earlier methods by eliminating explosive intermediates (e.g., BCP azides) and enabling kilogram-scale production .
Alternative Routes
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Radical Addition: Triethylborane-initiated atom-transfer radical addition with tert-butyl carbamoyl chloride (45–60% yield, lower scalability).
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Photochemical Methods: UV-induced coupling of BCP with tert-butyl isocyanate (limited to milligram scales).
Pharmacokinetic Advantages Over Aromatic Bioisosteres
Comparative Physicochemical Properties
| Property | tert-Butyl BCP-Carbamate | Phenyl Carbamate |
|---|---|---|
| LogP | 1.9 | 2.4 |
| Solubility (PBS, pH 7.4) | 58 µM | 12 µM |
| Metabolic Stability (t<sub>1/2</sub> human microsomes) | >120 min | 22 min |
| P-gp Efflux Ratio | 1.3 | 4.7 |
The BCP core reduces lipophilicity (ΔLogP = −0.5) while maintaining comparable molecular volume to benzene (98 Å<sup>3</sup> vs. 104 Å<sup>3</sup>). This balance enhances aqueous solubility and blood-brain barrier penetration.
Case Study: Dopamine D<sub>1</sub> Receptor Agonists
Replacing a meta-substituted phenyl group with tert-butyl BCP-carbamate in SKF-81297 analogs:
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Binding Affinity: K<sub>i</sub> = 3.1 nM (vs. 2.8 nM for phenyl analog).
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Half-life in Rats: 4.7 h (vs. 1.2 h).
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Brain/Plasma Ratio: 2.1 (vs. 0.3).
The BCP derivative maintained potency while improving metabolic stability and CNS exposure, demonstrating its utility in neurotherapeutic design.
Applications in Drug Discovery
Kinase Inhibitors
In JAK3 inhibitors, tert-butyl BCP-carbamate substitution at the P-loop binding region:
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Increased selectivity over JAK2 (142-fold vs. 23-fold).
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Reduced hERG inhibition (IC<sub>50</sub> > 30 µM vs. 1.2 µM).
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Oral bioavailability in mice: 78% (vs. 43% for phenyl analog).
Peptidomimetics
Incorporation into opioid peptide analogs:
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DAMGO-BCP: μ-opioid receptor agonist with 9× longer duration of analgesia in tail-flick assay.
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Reduced β-arrestin recruitment (Emax = 32% vs. 87%), suggesting lower tolerance potential .
Future Directions
Ongoing research focuses on:
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Electrophilic Functionalization: Developing BCP-carbamates with trifluoromethyl and boronic ester groups for cross-coupling reactions.
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Proteolysis-Targeting Chimeras (PROTACs): Exploiting BCP rigidity to optimize E3 ligase binding geometries.
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In Vivo Imaging: <sup>18</sup>F-labeled derivatives for PET imaging of amyloid plaques .
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